![molecular formula C23H20BrNO3 B2988075 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide CAS No. 477889-44-4](/img/structure/B2988075.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the bromobenzyl and methoxyphenyl groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromobenzyl and methoxyphenyl groups could potentially influence its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromobenzyl group could be replaced in a nucleophilic substitution reaction . The amide group could also undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could make it relatively heavy and potentially more reactive .Applications De Recherche Scientifique
Photodynamic Therapy Applications
One area of research focuses on the synthesis and characterization of novel compounds for use in photodynamic therapy (PDT), a treatment modality for cancer. The study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, characterized for their photophysical and photochemical properties, showed potential as Type II photosensitizers for PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Chemistry and Toxicology
Research into the degradation products of oxybenzone in chlorinated seawater swimming pools by Manasfi et al. (2015) sheds light on environmental and toxicological concerns. Oxybenzone, similar in structure to the query compound with its bromine and methoxyphenyl components, undergoes transformation in the presence of chlorine and bromine, leading to the formation of potentially more toxic brominated byproducts. This study highlights the environmental impact and risks associated with common UV filters found in sunscreens and their interactions with pool disinfectants (Manasfi et al., 2015).
Antioxidant and Anticancer Properties
Compounds related to bromophenols have been explored for their antioxidant and anticancer properties. The study of bromophenol derivatives from marine algae by Xu et al. (2004) and Zhao et al. (2004) identified compounds with selective cytotoxicity against human cancer cell lines, pointing to the potential therapeutic uses of these substances. Their research contributes to understanding the biomedical applications of marine-derived compounds in cancer treatment (Xu et al., 2004); (Zhao et al., 2004).
Synthesis and Characterization of Organic Compounds
Research on the synthesis and characterization of organic compounds with bromo and methoxy groups also contributes to the broader field of organic chemistry, offering insights into the creation of novel materials with specific properties. For example, the work by Mahesha et al. (2021) on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors demonstrates the versatility of organic synthesis in creating compounds with potential pharmaceutical applications (Mahesha et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO3/c1-27-22-4-2-3-20(15-22)25-23(26)14-9-17-7-12-21(13-8-17)28-16-18-5-10-19(24)11-6-18/h2-15H,16H2,1H3,(H,25,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCQXHOXJPAASF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987992.png)
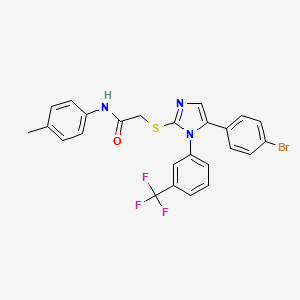
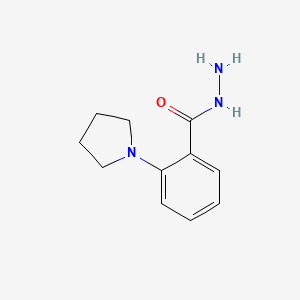
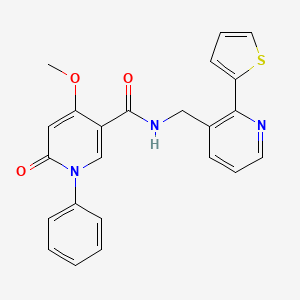
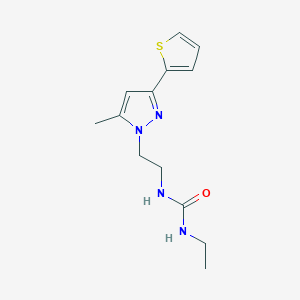
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2988000.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2988001.png)
![ETHYL 2-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2988004.png)
![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone](/img/structure/B2988005.png)
![2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2988006.png)
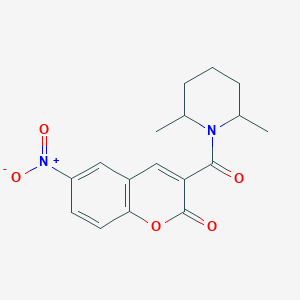
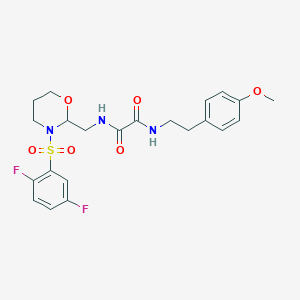
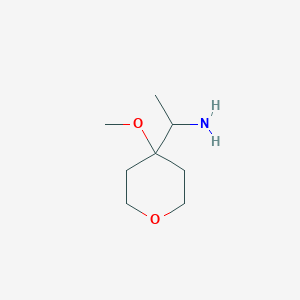
![methyl 2,4-dimethyl-5-[2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)
